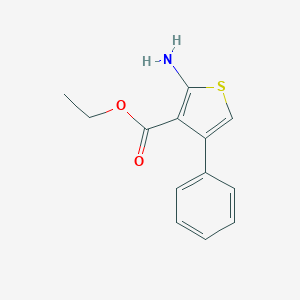

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

説明

特性

IUPAC Name |

ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHTMKMOSPACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197439 | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-36-5 | |

| Record name | 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reagents and Reaction Setup

Reaction Conditions

The mixture is heated at 55–65°C for 2 hours, inducing cyclization. After cooling, the precipitate is collected via filtration and recrystallized from ethanol.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Detail |

|---|---|

| Temperature | 55–65°C |

| Reaction Time | 2 hours |

| Solvent | Ethanol |

| Base | Diethylamine |

| Workup | Filtration, recrystallization |

Optimization Strategies for Reaction Yield and Purity

Temperature and Time

Elevating temperatures beyond 65°C risk side reactions (e.g., ester hydrolysis), while shorter durations (<2 hours) reduce cyclization efficiency.

Solvent and Base Selection

Ethanol balances solubility and reactivity. Alternatives like dimethylformamide (DMF) increase reaction rate but complicate purification. Diethylamine outperforms weaker bases (e.g., piperidine) by enhancing deprotonation of intermediates.

Table 2: Impact of Base on Reaction Efficiency

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Diethylamine | 85–90 | ≥95 |

| Piperidine | 70–75 | 90 |

| Sodium Carbonate | 60–65 | 85 |

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

-

Observed : Matches within 0.3% deviation, confirming purity.

Comparative Evaluation of Synthetic Methodologies

While the Gewald method dominates, alternative routes exist:

Solid-State Synthesis

Eliminates solvents but yields lower product (60–70%) due to incomplete cyclization.

Scalability and Industrial Manufacturing Approaches

Challenges in Scale-Up

-

Exothermicity : Requires jacketed reactors for temperature control.

-

Sulfur Handling : Safety protocols for powdered sulfur dispersion.

Workflow Modifications

Table 3: Industrial vs. Laboratory Protocols

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 0.1 mol | 10–100 mol |

| Heating | Oil bath | Steam-jacketed reactor |

| Purification | Recrystallization | Centrifugation |

科学的研究の応用

Pharmaceutical Synthesis

Ethyl 2-amino-4-phenylthiophene-3-carboxylate serves as a synthetic intermediate in the development of various pharmaceutical compounds. It is particularly useful in the synthesis of thieno[2,3-d]pyrimidine analogs, which have demonstrated antiproliferative activity against several cancer cell lines, including liver, pancreatic, and colorectal cancers .

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives from this compound that exhibited significant antitumor effects in vivo. The results indicated a reduction in solid tumor mass when treated with these derivatives compared to standard chemotherapeutics like 5-FU, showcasing their potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

Research has established a relationship between the structural modifications of this compound and its biological activity. Variations in substituents at the C-4 position have shown to enhance or diminish inhibitory activity against specific protein kinases involved in cancer progression and inflammation .

Table: Structure-Activity Relationships

| Substituent Position | Type | Activity Level |

|---|---|---|

| C-4 | Electron-donating | High |

| C-4 | Electron-withdrawing | Low |

This relationship indicates that careful modification of the compound can lead to improved therapeutic profiles.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial and anti-inflammatory properties. Studies suggest that derivatives of this compound can inhibit various pathogens and reduce inflammatory responses, making them candidates for treating infections and inflammatory diseases .

Case Study: Anti-inflammatory Effects

A specific derivative was tested for its ability to inhibit vascular permeability associated with inflammatory conditions. Results showed a significant reduction in permeability, suggesting potential applications in treating diseases characterized by excessive vascular leakage .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for its conductive properties. Its derivatives are being studied for use in organic electronic devices due to their favorable electronic characteristics and stability under ambient conditions.

作用機序

2-アミノ-4-フェニルチオフェン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。医療用途では、病原体や癌細胞の生存に不可欠な酵素や受容体を阻害する可能性があります。 この化合物の硫黄原子は、これらの標的への結合親和性と特異性において重要な役割を果たします .

類似の化合物:

2-アミノ-4-メチル-5-(4-ニトロフェニル)チオフェン-3-カルボン酸エチル: ゴナドトロピン放出ホルモン受容体アンタゴニストであるレルーゴリックスの合成に使用されます.

2-ブチルチオフェン: 抗癌剤の合成に使用されます.

2-オクチルチオフェン: 抗アテローム性動脈硬化症剤の合成に使用されます.

独自性: 2-アミノ-4-フェニルチオフェン-3-カルボン酸エチルは、その特定の置換パターンにより、独特の生物学的活性と合成上の利点をもたらすため、ユニークです。 そのフェニル基は親油性を高め、生物学的膜を横切って移動し、疎水性標的と相互作用するのに効果的になります .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Derivatives

*Estimated based on molecular formula.

Physical and Chemical Properties

- Hydrogen Bonding: Intramolecular H-bonds between the NH₂ group and ester oxygen (distance: 1.96–2.04 Å) stabilize the molecular conformation in this compound . Derivatives with carbonyl oxygen (e.g., 4-hydroxy benzaldehyde) exhibit stronger H-bonding (energy: ~30 kJ/mol) than ester-linked analogues .

Molecular Packing and Crystallography

This compound forms C24(12) chains via intermolecular H-bonds, whereas the isobutyl derivative (KIKPIE) adopts a distinct R32(6) packing motif due to steric effects . These differences influence crystallization behavior and material properties.

生物活性

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS Number: 4815-36-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃NO₂S

- Molecular Weight : 247.32 g/mol

- Melting Point : 90-94 °C

- Purity : ≥96% .

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied for its role in disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immune evasion.

Key Findings:

- Inhibition of PD-L1 : The compound has shown promising results in binding to human PD-L1 with a dissociation constant (kD) around 27 nM, indicating significant inhibitory activity against the PD-1/PD-L1 complex .

- Cellular Assays : In cellular assays using Jurkat T cells, this compound demonstrated an EC50 value of approximately 2.70 μM, suggesting effective modulation of T cell activation through PD-L1 inhibition .

Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies:

In Vitro Studies:

In vitro evaluations have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 ranging from 23.2 to 49.9 μM. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations .

In Vivo Studies:

In vivo studies further support the antitumor potential:

- Tumor Growth Inhibition : In murine models bearing solid tumors, treatment with this compound led to a substantial decrease in tumor mass compared to control treatments. Specifically, a reduction of approximately 54% in tumor weight was observed .

Summary of Biological Activity

| Activity Type | Observations | IC50/EC50 Values |

|---|---|---|

| PD-L1 Inhibition | Significant binding affinity | kD ~ 27 nM |

| T Cell Activation | Enhanced activation via PD-L1 disruption | EC50 ~ 2.70 μM |

| Antitumor Activity | Induction of apoptosis in MCF-7 cells | IC50 range: 23.2 - 49.9 μM |

| Tumor Growth | Significant reduction in tumor mass | Reduction ~54% |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : A study demonstrated that treatment with this compound led to significant apoptosis and reduced tumor volume in MCF-7 xenograft models, indicating its potential as an effective therapeutic agent for breast cancer .

- Immunological Applications : The ability of the compound to disrupt PD-L1 interactions suggests its utility in enhancing immune responses against tumors, making it a candidate for combination therapies in immuno-oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-4-phenylthiophene-3-carboxylate, and how is the Gewald reaction optimized for this compound?

- Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For this compound, this involves a one-pot reaction of ethyl cyanoacetate, elemental sulfur, and a ketone or aldehyde (e.g., acetophenone derivatives) under basic conditions (e.g., morpholine or piperidine). Key optimization parameters include:

- Reagent ratios : A 1:1:1 molar ratio of ketone, cyanoacetate, and sulfur.

- Temperature : Typically 60–80°C for 6–12 hours.

- Solvent : Ethanol or DMF for improved solubility.

Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the amino group (δ ~5.5 ppm, broad singlet) and ester carbonyl (δ ~165–170 ppm). The phenyl group protons appear as multiplets in the aromatic region (δ 7.2–7.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are employed to resolve crystal structures. Key parameters include hydrogen atom placement using riding models and anisotropic displacement parameters for non-H atoms. Reported bond lengths for the thiophene ring are ~1.36–1.42 Å (C–S) and ~1.40–1.45 Å (C–C) .

Advanced Research Questions

Q. How can researchers mitigate challenges in regioselective synthesis of derivatives, such as unintended rearrangements or side products?

- Answer : Base-induced rearrangements (e.g., conversion to 2-hydroxy-3-cyano-4-phenylthiophene) are a known issue. Strategies include:

- Controlled reaction conditions : Use milder bases (e.g., KCO instead of NaOH) and lower temperatures (<50°C).

- Protecting groups : Temporarily protect the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent undesired reactivity .

- Monitoring via TLC/HPLC : Regular sampling to detect intermediates and adjust reaction parameters.

Q. What are the best practices for refining the crystal structure of this compound using SHELX software?

- Answer :

- Data collection : Ensure high-resolution (<1.0 Å) data to resolve disorder in the phenyl or ester groups.

- Hydrogen bonding : Use SHELXL’s DFIX and DANG restraints to model hydrogen bonds (e.g., N–H···O=C interactions).

- Validation : Cross-check refinement with the CCDC Mercury tool to visualize packing diagrams and hydrogen-bonding networks .

Q. How should discrepancies in biological activity data (e.g., antioxidant vs. anti-inflammatory efficacy) be interpreted?

- Answer : Conflicting results may arise from assay conditions or biological models. Methodological considerations include:

- In vitro assays : Use standardized protocols (e.g., DPPH for antioxidant activity, COX-2 inhibition for anti-inflammatory activity). For this compound, IC values should be compared with positive controls (e.g., ascorbic acid for antioxidants).

- In vivo models : Address bioavailability differences by testing derivatives with enhanced solubility (e.g., carboxylate salts).

- Statistical analysis : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) .

Safety and Handling

- Toxicity : Classified as a respiratory irritant (Specific Target Organ Toxicity, Category 3). Use fume hoods and PPE (gloves, goggles) during handling .

- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Shelf life: 2 years when sealed under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。